molecular formula C13H14O4 B15235990 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B15235990
M. Wt: 234.25 g/mol
InChI Key: ZPXIRDNVTFEKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C13H14O4. This compound is characterized by a cyclopentene ring substituted with a hydroxy group, a methoxyphenyl group, and a carboxylic acid group.

Preparation Methods

The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may also play a role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid include:

    4-Hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid: This compound has a similar cyclopentene ring structure but with different functional groups.

    3-Amino-4-difluoromethylphenylcyclopent-1-ene-1-carboxylic acid:

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-17-9-4-2-8(3-5-9)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16)

InChI Key

ZPXIRDNVTFEKKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.